N-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(2-Methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and a propanamide chain at position 3. The propanamide moiety is further modified with a 2-methoxyethyl group on the nitrogen atom. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, including antimicrobial and receptor-targeting activities.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-11-3-5-12(6-4-11)15-17-14(21-18-15)8-7-13(19)16-9-10-20-2/h3-6H,7-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXEPPNCMYSMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:
Molecular Formula: CHNO
Molecular Weight: 320.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Research suggests that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Potential Targets
- Kinases: The compound may inhibit kinases involved in cell proliferation.
- Receptors: It could interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound showed promising results in inhibiting tumor growth in various cancer cell lines.
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100 | 8.26 |
This table highlights the effectiveness of similar compounds against different cancer cell lines, suggesting that this compound may share these antitumor properties .
Mechanisms of Antitumor Activity
The antitumor activity is believed to involve:
- Apoptosis Induction: The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the S phase, preventing cancer cells from proliferating .
Case Studies and Research Findings
- In Vitro Studies: In vitro assays demonstrated that this compound effectively inhibited the growth of various tumor cell lines by inducing apoptosis and affecting cell cycle dynamics.
- Docking Studies: Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression, indicating its potential as a therapeutic agent .
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Oxadiazole Derivatives
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Synthesis Yield |
|---|---|---|---|---|
| Target Compound | 4-Methylphenyl | Not reported | Not reported | Not reported |
| 3-(3-Isopropyl-...)propanamide | Isopropyl | 342.2 | Not reported | 47% |
| 7c (C16H17N5O2S2) | 3-Methylphenyl | 375 | 134–178 | Not reported |
Modifications to the Propanamide Side Chain
The 2-methoxyethyl group on the amide nitrogen distinguishes the target compound from analogues with simpler alkyl or aryl substituents:
- Compound 17a (): A cephalosporin derivative with a 4-methoxyphenyl-propanamide side chain linked to a bicyclic β-lactam system. Despite structural complexity, its low yield (8%) underscores challenges in synthesizing hybrid molecules with bulky pharmacophores .
- CB2-Selective Agonists (): Compounds like 6a–6e incorporate carbazole or fluorinated aryl groups on the propanamide nitrogen, enhancing lipophilicity and receptor selectivity. Their HR-ESI-MS data (e.g., m/z 342.2 [M + H]+) align with the target compound’s expected spectral characteristics .
Preparation Methods
Step 1: Synthesis of 4-Methylbenzamidoxime
4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux (80°C, 6–8 h) to yield 4-methylbenzamidoxime. Purification via recrystallization (ethanol) achieves >85% purity.
Step 2: Formation of 3-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]propanoic Acid
The amidoxime reacts with ethyl 3-chloropropionate in a superbase medium (NaOH/DMSO) at room temperature (24 h). This one-pot method avoids harsh conditions and provides the oxadiazole-propanoic acid intermediate in 68–75% yield.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Catalyst | NaOH (2.5 equiv) |
| Temperature | 25°C |
| Time | 24 h |
| Yield | 68–75% |
Step 3: Amide Bond Formation
The propanoic acid intermediate is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. Subsequent reaction with 2-methoxyethylamine (2.0 equiv) at 0–5°C for 12 h yields the final product. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the amide in 82% yield.
1,3-Dipolar Cycloaddition of Nitrile Oxides
This method leverages nitrile oxide intermediates, though challenges like dimerization necessitate careful optimization.
Step 1: Generation of Nitrile Oxide
4-Methylbenzonitrile oxide is generated in situ by treating 4-methylbenzaldehyde oxime with N-chlorosuccinimide (NCS) in dichloromethane (0°C, 2 h).
Step 2: Cycloaddition with Propanenitrile
The nitrile oxide undergoes 1,3-dipolar cycloaddition with propanenitrile in the presence of platinum(IV) chloride (5 mol%) at 40°C for 8 h. This forms the oxadiazole core with 55% yield, requiring rigorous exclusion of moisture.
Limitations
-
Moderate yield due to competing nitrile oxide dimerization.
-
High catalyst cost (PtCl₄).
Step 3: Amidation
The nitrile group is hydrolyzed to a carboxylic acid using 6 M HCl (reflux, 6 h), followed by DCC-mediated coupling with 2-methoxyethylamine (as in Method 1). Overall yield: 42%.
Hydrazide Cyclization Route
This approach, adapted from recent studies on quinoline-oxadiazole hybrids, prioritizes regioselectivity.
Step 1: Synthesis of Propanehydrazide
Ethyl 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoate reacts with hydrazine hydrate in ethanol (reflux, 10 h) to form the hydrazide derivative (89% yield).
Step 2: Cyclization to Oxadiazole
The hydrazide undergoes cyclization with triethyl orthoformate (3.0 equiv) in acetic acid (100°C, 5 h), yielding the oxadiazole-propanoic acid (76% yield).
Step 3: Amide Formation
Activation with thionyl chloride (neat, 60°C, 2 h) generates the acid chloride, which reacts with 2-methoxyethylamine in tetrahydrofuran (0°C, 4 h). Isolation by filtration provides the target compound in 78% yield.
Comparative Analysis of Methods
| Method | Key Advantage | Major Limitation | Overall Yield |
|---|---|---|---|
| Amidoxime Cyclization | High yield, mild conditions | Long reaction time | 68–75% |
| 1,3-Dipolar Cycloaddition | Atom economy | Low yield, costly catalyst | 42% |
| Hydrazide Cyclization | Excellent regioselectivity | Multi-step purification | 76% |
| Mechanochemical | Solvent-free, rapid | Not yet demonstrated | – |
Q & A
Q. Q1. What are the recommended synthetic routes for preparing N-(2-methoxyethyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a 1,2,4-oxadiazole intermediate with a substituted propanamide. For example, oxadiazole rings are often synthesized via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical. In analogous compounds, ethanol or methanol with HCl or H₂SO₄ as catalysts yielded higher purity products . For the propanamide moiety, activating agents like EDCI or HOBt improve coupling efficiency with amines such as 2-methoxyethylamine .
Q. Q2. How should researchers characterize the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH₃) and oxadiazole protons (δ 8.5–9.0 ppm for aromatic substituents) .
- HR-MS : Validate molecular mass (e.g., [M+H]+ peaks with <2 ppm error) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, leveraging programs like SHELXL for refinement .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data across different assays for this compound?
Methodological Answer: Discrepancies may arise from assay-specific variables (e.g., cell line selectivity, solvent interactions, or off-target effects). To address this:
- Perform dose-response curves in parallel assays to compare IC₅₀ values.
- Use molecular docking to assess binding affinity variations across biological targets (e.g., CB2 receptor vs. unrelated proteins) .
- Validate findings with knockout models or competitive binding assays to isolate target-specific effects .
Q. Q4. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole and propanamide moieties?
Methodological Answer:
- Oxadiazole modifications : Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., nitro or cyano) to enhance electrophilicity and receptor binding .
- Propanamide variations : Substitute the 2-methoxyethyl group with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on bioavailability .
- Parallel synthesis : Generate a library of analogs using high-throughput methods, followed by bioactivity screening and QSAR modeling .
Q. Q5. What advanced analytical techniques are recommended for detecting impurities or degradation products?
Methodological Answer:
- HPLC-MS/MS : Quantify trace impurities (<0.1%) and identify degradation pathways (e.g., hydrolysis of the oxadiazole ring under acidic conditions) .
- Stability studies : Use accelerated thermal/photo-degradation assays (ICH guidelines) to predict shelf-life and storage requirements .
- NMR relaxation experiments : Monitor conformational changes in solution that may affect reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
